2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile typically involves the formation of the indole and pyridine rings followed by their coupling. One common method involves the use of Grignard reagents to introduce the pyridine moiety into the indole structure . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)acetonitrile: Lacks the indole moiety but shares the pyridine structure.
2-(Pyridin-2-yl)acetonitrile: Similar structure but with the pyridine nitrogen at a different position.
2-(Pyridin-4-yl)acetonitrile: Another positional isomer with the nitrogen at the 4-position.
Uniqueness
2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both pyridine and indole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(6-pyridin-3-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-6-5-13-10-18-15-8-11(3-4-14(13)15)12-2-1-7-17-9-12/h1-4,7-10,18H,5H2 |
InChI Key |
KQPQXCDTWHOCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)C(=CN3)CC#N |
Origin of Product |
United States |
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